molecular formula C9H12ClN3 B2740689 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 2442597-60-4

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Cat. No. B2740689
CAS RN: 2442597-60-4
M. Wt: 197.67
InChI Key: CVEPQQUEQRBPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrolopyridine and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer activities.

properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-5-12-9-8(6)7(4-10)2-3-11-9;/h2-3,5H,4,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPQQUEQRBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

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